2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

S1P4 Agonist GPCR Immunomodulation

Pharmaceutical intermediates requiring specific halogenation patterns for S1P4 receptor activity cannot be substituted without potency loss. This β-amino alcohol offers: - Validated bioactivity: EC50 = 232 nM for S1P4 agonism - Chiral availability: (R) and (S) enantiomers >98% purity (HCl salt) - Orthogonal cross-coupling: Differentiated Br/Cl for sequential diversification - Supply: Multi-gram quantities, enantiopure formats

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B13622910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-bromo-4-chlorophenyl)ethanol
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)C(CO)N
InChIInChI=1S/C8H9BrClNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2
InChIKeyZWMGYWXYDLGLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: β-Amino Alcohol for S1P4 Agonists


2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS: 1273663-48-1) is a β-amino alcohol characterized by a 2-bromo-4-chlorophenyl substituent on an ethanolamine backbone. This compound serves as a key intermediate in medicinal chemistry, particularly for developing potent and selective sphingosine-1-phosphate 4 (S1P4) receptor agonists [1]. Its chiral nature (available in both (R) and (S) enantiomers) and unique halogenation pattern confer distinct reactivity and biological activity profiles compared to mono-halogenated or differently substituted analogs, making it a strategic choice in structure-activity relationship (SAR) studies and lead optimization campaigns.

Workflow
S1P4 receptor agonist lead optimization
Key Feature
Distinct 2-bromo-4-chloro substitution pattern
Stereochemistry
Chiral β-amino alcohol, enantiomers available

Irreplaceability of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol


While various β-amino alcohols are commercially available, substituting 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol with a simpler analog is scientifically unsound due to dramatic, quantitative differences in functional potency. Direct comparative data demonstrate that the specific 2-bromo-4-chlorophenyl substitution pattern is critical for achieving sub-micromolar agonist activity at the S1P4 receptor [1]. Structurally similar compounds, such as those with mono-halogen or methoxy substituents, exhibit either significantly reduced potency or complete inactivity, underscoring that the precise bromo-chloro arrangement is not an interchangeable feature but a key determinant of bioactivity. This precludes generic replacement without extensive and costly re-validation of the structure-activity relationship.

Halogen pattern
Mono-halogenated or methoxy analogs may show significantly lower receptor activation; the 2-bromo-4-chloro arrangement is not functionally interchangeable.
Stereochemistry
Using racemic or undefined enantiomers can confound stereospecific assay interpretation; enantiomerically defined material supports reproducible SAR.

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: Comparative Evidence


S1P4 Agonist Potency Comparison

In a systematic SAR study of phenylethanolamine derivatives, the compound containing the 2-bromo-4-chlorophenyl motif (Compound 8g) exhibited an EC50 of 232 nM for agonism at the S1P4 receptor. This is a stark contrast to the 2-chlorophenyl analog (Compound 8a), which was inactive (NA) at concentrations up to 25 μM [1]. Furthermore, the 2-bromo-4-chlorophenyl derivative is approximately 17-fold more potent than the 2-chloro-4-methoxyphenyl analog (Compound 8i, EC50 = 3900 nM) and demonstrates a 2.6-fold higher potency than the 2,4,6-trichlorophenyl variant (Compound 8s, EC50 = 570 nM) [1].

S1P4 agonism
Head-to-head
EC50 232 nM (2-bromo-4-chloro); 2-chlorophenyl analog inactive at ≤25 μM; 2-chloro-4-methoxyphenyl 3900 nM; 2,4,6-trichlorophenyl 570 nM
Reported receptor activation context supports SAR differentiation.
CHO cell functional assay, n=3; class-specific review advised.
S1P4 Agonist GPCR Immunomodulation Structure-Activity Relationship

Lipophilicity (LogP) and Permeability

The calculated LogP for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is 1.73 [1]. This value is significantly higher than that of a related amino alcohol with a different substitution pattern, which has a LogP of -0.292 [2]. While direct in-class comparators for LogP are scarce, this value places the compound in a more lipophilic range, suggesting enhanced passive membrane permeability compared to more hydrophilic analogs.

Lipophilicity
Data to verify
LogP 1.73
Calculated LogP >2 units higher than a reference amino alcohol; may support permeability screening.
Cross-study comparable; source-specific review recommended.
Lipophilicity ADME Drug Design Physicochemical Property

Stereochemical Purity and Activity

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a chiral molecule, and both (R) and (S) enantiomers are available with defined stereochemistry. For instance, the (2S)-enantiomer hydrochloride salt is commercially supplied with a purity of 98% . This is in contrast to many commercially available β-amino alcohols which are often provided as racemic mixtures or with undefined stereochemistry. The availability of high-purity enantiomers allows for the direct study of stereospecific biological interactions.

Enantiomeric purity
Class-level
>98% for (2S)-enantiomer hydrochloride
Defined single enantiomer supports stereochemical control studies.
Vendor specification; verify lot-specific certificate.
Chiral Synthesis Enantiomeric Purity β-Amino Alcohol Asymmetric Synthesis

Synthetic Utility as a Building Block

β-Amino alcohols are versatile synthetic intermediates for constructing a wide range of biologically active molecules, including oxazolidinones, oxazolines, and various heterocycles. The presence of both a primary amine and a hydroxyl group allows for diverse functionalization. While specific comparative yield data for this exact compound is not publicly available, the unique halogenation pattern (Br and Cl) provides additional synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with mono-halogenated or non-halogenated analogs, enabling the rapid generation of complex molecular libraries [1].

Synthetic versatility
Class-level
Contains Br and Cl handles alongside amine and alcohol groups
Distinct halogen reactivity may enable orthogonal cross-coupling for library synthesis.
Patent literature context; actual yields require independent validation.
Building Block Organic Synthesis Medicinal Chemistry Chiral Scaffold

Applications of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol


Lead Optimization for S1P4 Agonists

As evidenced by its potent EC50 of 232 nM for S1P4 agonism [1], 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a strategically important intermediate or core scaffold for medicinal chemists developing novel immunomodulatory therapies targeting the S1P4 receptor. Its use is indicated in hit-to-lead and lead optimization campaigns where the 2-bromo-4-chlorophenyl motif has been identified as a key pharmacophore. The compound's established activity provides a benchmark against which new derivatives can be quantitatively compared, accelerating the design of more potent and selective clinical candidates.

Synthesis of Enantiopure Drug Candidates

The commercial availability of this compound in both (R) and (S) enantiomeric forms with high purity (e.g., >98% for the (S)-enantiomer hydrochloride) makes it an ideal chiral building block. It is directly applicable in the asymmetric synthesis of complex pharmaceutical agents where stereochemistry is critical for efficacy and safety. This scenario is particularly relevant for the preparation of enantiomerically pure β-blockers, adrenergic agonists, or other drugs containing a β-amino alcohol motif, ensuring the final product meets stringent regulatory requirements for chiral purity.

Diverse Library Synthesis via Orthogonal Handles

The differentiated bromo and chloro substituents on the phenyl ring provide distinct reactivity profiles for palladium-catalyzed cross-coupling reactions. This enables the sequential, orthogonal diversification of the core scaffold, a feature highlighted in synthetic methodology patents [2]. This scenario is ideal for academic or industrial groups engaged in diversity-oriented synthesis, allowing for the rapid exploration of chemical space around a biologically validated S1P4 agonist core, thereby accelerating the identification of new intellectual property and advanced leads.

Application
Selection Property
Validation Focus
S1P4 agonist lead optimization
Reported receptor activation profile of the 2-bromo-4-chlorophenyl motif
Quantitative EC50 comparison against reference analogs
Enantiopure drug candidate synthesis
Defined single enantiomer with high chemical purity
Chiral purity and stereochemical attribution
Orthogonal diversification for library synthesis
Differentiated bromo and chloro handles for sequential cross-coupling
Selectivity of Pd-catalyzed reactions and functional group tolerance

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